molecular formula C13H13ClNO2P B5766129 4-chloro-N-[methyl(phenoxy)phosphoryl]aniline

4-chloro-N-[methyl(phenoxy)phosphoryl]aniline

Cat. No.: B5766129
M. Wt: 281.67 g/mol
InChI Key: KJRAEWGJEHHAEL-UHFFFAOYSA-N
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Description

4-chloro-N-[methyl(phenoxy)phosphoryl]aniline is an organic compound that features a chloro-substituted aniline group bonded to a methyl(phenoxy)phosphoryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[methyl(phenoxy)phosphoryl]aniline typically involves the reaction of 4-chloroaniline with methyl(phenoxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-[methyl(phenoxy)phosphoryl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions may require catalysts or specific solvents to facilitate the substitution process.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N-[methyl(phenoxy)phosphoryl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-chloro-N-[methyl(phenoxy)phosphoryl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-[methyl(phenoxy)phosphoryl]aniline can be compared with other similar compounds, such as:

  • 4-chloro-N-[methyl(phenoxy)phosphoryl]phenol
  • 4-chloro-N-[methyl(phenoxy)phosphoryl]benzene

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

4-chloro-N-[methyl(phenoxy)phosphoryl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClNO2P/c1-18(16,17-13-5-3-2-4-6-13)15-12-9-7-11(14)8-10-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRAEWGJEHHAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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